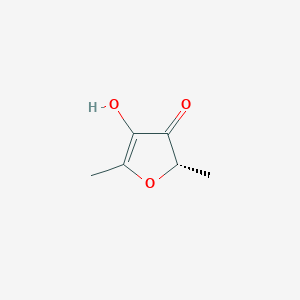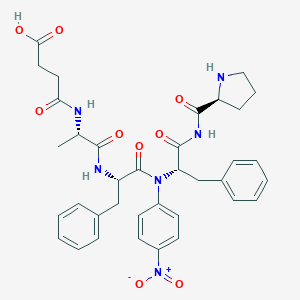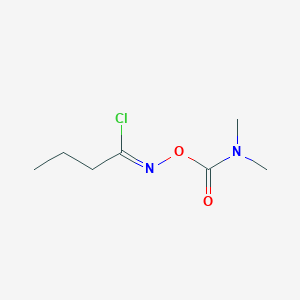![molecular formula C22H19N3O2 B236379 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a synthetic chemical compound that has shown potential in scientific research applications. This compound is also known as BI 2536 and is a selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division.
Mecanismo De Acción
PLK1 plays a crucial role in regulating cell division, particularly in the late stages of mitosis. BI 2536 inhibits PLK1 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BI 2536 has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, BI 2536 has been shown to have an effect on the microtubule cytoskeleton, leading to defects in mitotic spindle formation and chromosome segregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BI 2536 is its selectivity for PLK1, which reduces the likelihood of off-target effects. However, one limitation of BI 2536 is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of BI 2536. Another direction is the investigation of the use of BI 2536 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the use of BI 2536 in preclinical studies for the treatment of specific types of cancer, such as breast cancer or prostate cancer, could be explored.
Métodos De Síntesis
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-5-nitrophenylamine to form the nitroanilide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-(2-aminophenyl)-1H-benzimidazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been shown to have potential in scientific research applications, particularly in the field of cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. BI 2536 has been shown to be a potent and selective inhibitor of PLK1, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O2/c1-14-11-12-15(21-23-17-8-4-5-9-18(17)24-21)13-19(14)25-22(26)16-7-3-6-10-20(16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
UCDSJLAWPAGWJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)